5-Methylfuran-2-propionaldehyde chemical properties
5-Methylfuran-2-propionaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Furan Aldehydes: A Focused Analysis on 5-Methylfurfural
Foreword for the Researcher
This technical guide addresses the chemical properties of 5-Methylfuran-2-propionaldehyde. Initial research indicates that while this specific compound, also identified as 3-(5-Methylfuran-2-yl)propanal (CAS No. 34756-16-6), is commercially available, in-depth technical literature regarding its synthesis, reactivity, and spectroscopic characterization is notably sparse.[1][2][3][4]
Conversely, a structurally similar and highly significant compound, 5-Methylfurfural (also known as 5-Methyl-2-furancarboxaldehyde, CAS No. 620-02-0), is extensively documented and plays a crucial role in both academic research and industrial applications.[5][6] The primary structural difference lies in the linker between the furan ring and the aldehyde group: a three-carbon chain in 5-Methylfuran-2-propionaldehyde versus a direct bond in 5-Methylfurfural.
To provide maximum value and scientific integrity, this guide will present the available data for 5-Methylfuran-2-propionaldehyde and then pivot to a comprehensive analysis of 5-Methylfurfural as a well-studied analogue. This approach allows for a thorough exploration of the core furan aldehyde chemistry relevant to researchers in drug development and organic synthesis.
Section 1: Identification of Target Compounds
5-Methylfuran-2-propionaldehyde
This is the requested compound of interest. Its core identifiers are:
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IUPAC Name: 3-(5-Methylfuran-2-yl)propanal[2]
Detailed experimental data beyond these points are not widely published.
5-Methylfurfural: The Well-Characterized Analogue
Due to the data scarcity for the propanal derivative, the remainder of this guide will focus on 5-Methylfurfural.
The structural distinction is visualized below. Understanding this difference is critical for applying the insights from 5-Methylfurfural to related structures.
Caption: Structural difference between the target compound and its analogue.
Section 2: Physicochemical Properties of 5-Methylfurfural
The physical properties of 5-Methylfurfural are well-documented, making it a reliable benchmark for furan aldehyde chemistry. It typically presents as a colorless to light yellow liquid with a characteristic sweet, caramel-like, and spicy odor.[6]
| Property | Value | Source(s) |
| CAS Number | 620-02-0 | |
| Molecular Formula | C₆H₆O₂ | |
| Molecular Weight | 110.11 g/mol | |
| Boiling Point | 187-189 °C at 760 mmHg | [5] |
| 89-90 °C at 26 mmHg | [5][6] | |
| Density | 1.107 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.525 - 1.532 | [6] |
| Flash Point | 72.78 °C (163.00 °F) | [5] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [5][6] |
| Vapor Pressure | 0.644 mmHg at 25 °C (estimated) | [5] |
Section 3: Synthesis and Manufacturing Insights
The synthesis of 5-Methylfurfural is a classic example of biomass conversion chemistry. A well-established laboratory-scale procedure involves the acid-catalyzed dehydration of hexose sugars (like sucrose or fructose) to form hydroxymethylfurfural (HMF), which is then selectively reduced.
A notable method published in Organic Syntheses outlines a one-pot process starting from sucrose.[10]
Core Protocol: Acid Hydrolysis and In-Situ Reduction
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Acid-Catalyzed Dehydration: Sucrose is first hydrolyzed by a strong acid (e.g., HCl) into its monosaccharide units, glucose and fructose. Fructose, a ketose, is more readily dehydrated. Under heating, the acid catalyzes the elimination of three water molecules from fructose to form 5-hydroxymethylfurfural (HMF).
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Reductive Deoxygenation: A reducing agent, such as stannous chloride (SnCl₂), is introduced into the acidic medium.[10] The SnCl₂ selectively reduces the hydroxymethyl group at the C5 position of HMF to a methyl group, yielding 5-Methylfurfural, while leaving the aldehyde group at the C2 position intact.
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Purification: The product is typically isolated from the aqueous reaction mixture by solvent extraction (e.g., with benzene) followed by distillation under reduced pressure to achieve high purity.[10]
The causality for this experimental design lies in the differential reactivity of the functional groups. The furan ring system is stable to the acidic conditions required for dehydration. The choice of a mild reducing agent like SnCl₂ is crucial for the selective deoxygenation of the primary alcohol of HMF without over-reducing the aldehyde.
Caption: Key reaction pathways for 5-Methylfurfural.
Core Applications
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Flavor and Fragrance: This is a primary application. 5-Methylfurfural is used as a flavoring agent in foods to impart caramel, maple, nutty, and sweet notes. [5]It is found in products like coffee, cocoa, and baked goods. [5]* Biofuel Precursor: As a biomass-derived platform chemical, it is a subject of intense research for conversion into advanced biofuels and biochemicals. [11]* Chemical Intermediate: It serves as a versatile starting material for the synthesis of pharmaceuticals and other specialty chemicals. [5]
Section 6: Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 5-Methylfurfural is paramount. The information below is a synthesis from available Safety Data Sheets (SDS).
-
Hazards Identification:
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Classified as a combustible liquid. * Causes skin irritation and serious eye irritation. [12][13] * May cause respiratory irritation. [13][14]* Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area or under a chemical fume hood. [12] * Keep away from heat, sparks, and open flames. [12] * Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [13]* Storage:
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Store in a cool, dry, and well-ventilated place. [12] * Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen) to prevent oxidation. [5] * Recommended storage temperature is often between 2-8°C. * Disposal:
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Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [12]
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References
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CPAChem. (n.d.). Whiskey lactone CAS:39212-23-2 EC:254-357-4. Retrieved from [Link]
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PubChem. (n.d.). 2-(5-Methyl-furan-2-yl)-propionaldehyde. Retrieved from [Link]
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Chemsrc. (2025). 3-(5-METHYL-FURAN-2-YL)-PROPIONALDEHYDE | CAS#:16948-04-2. Retrieved from [Link]
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AVA Biochem. (2016). Safety Data Sheet: 5-(Hydroxymethyl)-furfural. Retrieved from [Link]
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SIELC Technologies. (2018). 5-Methylfuran-2-propionaldehyde. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-methyl furan-2-propionaldehyde, 34756-16-6. Retrieved from [Link]
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FooDB. (2010). Showing Compound 5-Methyl-2-furancarboxaldehyde (FDB010991). Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-methyl furfural, 620-02-0. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylfurfural. Retrieved from [Link]
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Li, H., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0). Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan. Retrieved from [Link]
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Organic Syntheses. (n.d.). 5-Methylfurfural. Retrieved from [Link]
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Plietker, B., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Retrieved from [Link]
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Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]
- Al-Otaibi, A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
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Ataman Kimya. (n.d.). PROPIONALDEHYDE. Retrieved from [Link]
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ResearchGate. (2024). (a) Theoretical and (b) experimental proton NMR of 2-acetyl-5-methylfuran. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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